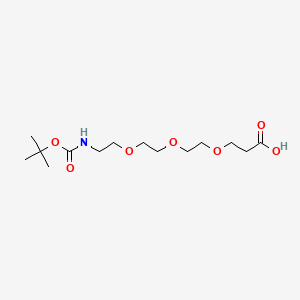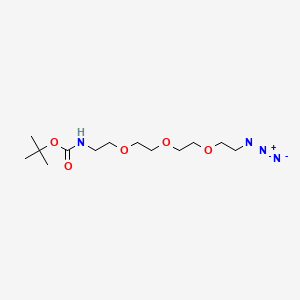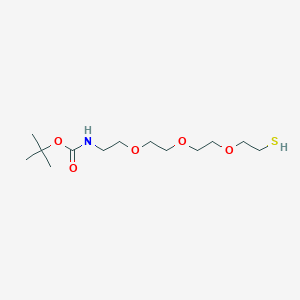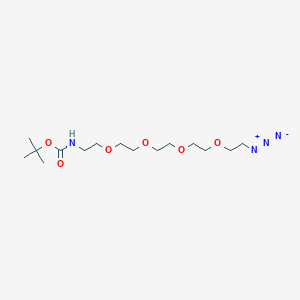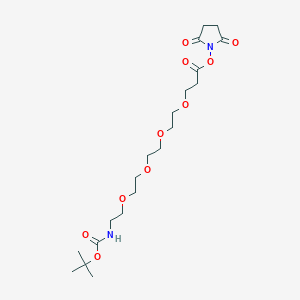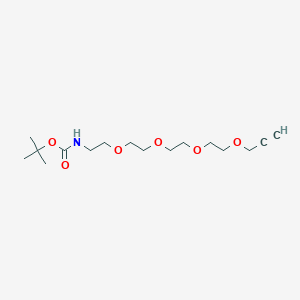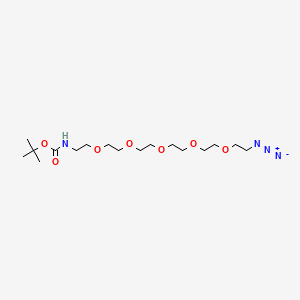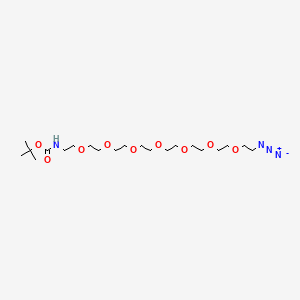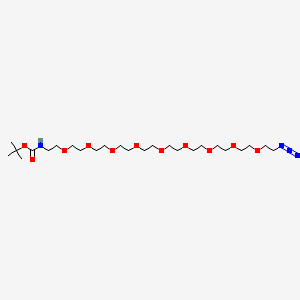
Ténociclame
Vue d'ensemble
Description
Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve inflammation, swelling, stiffness, and pain associated with rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, and periarthritis of the shoulders or hips . It belongs to the class of NSAIDs known as oxicams .
Synthesis Analysis
Tenoxicam is synthesized through a six-step reaction from acrylonitrile . The synthesis route is convenient for tenoxicam synthesis and the process may be used in industry .
Molecular Structure Analysis
The 3D chemical structure image of tenoxicam is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
The electro-oxidation behavior of tenoxicam was studied on multiwalled carbon nanotube (MWCNT)-modified glassy carbon electrode (GCE) by cyclic voltammetry, differential pulse voltammetry (DPV), and square wave voltammetry (SWV) .
Physical And Chemical Properties Analysis
Tenoxicam has a molar mass of 337.37 g·mol−1 and a melting point of 209 to 213 °C . Its solubility is 61.9mg/L at 32 ºC .
Applications De Recherche Scientifique
Gestion de la douleur
Le ténociclame est un anti-inflammatoire non stéroïdien couramment utilisé pour le traitement de la polyarthrite rhumatoïde, de l'arthrose, du mal de dos et de la douleur {svg_1}.
Applications ophtalmiques
Le this compound peut être utilisé pour contrôler la douleur dans diverses lésions ophtalmiques telles que les cataractes, la chirurgie réfractive et l'abrasion cornéenne {svg_2}. Cependant, en raison de sa solubilité aqueuse très faible de 0,072 mg/mL, il est difficile de le formuler en solutions ophtalmiques {svg_3}.
Administration oculaire du this compound
Une étude visait à améliorer la solubilité du this compound en le convertissant en son sel de potassium afin d'atteindre un objectif de concentration de 10 mg/mL (1% p/v) de this compound dans le milieu aqueux souhaité pour la formulation de solutions ophtalmiques aqueuses {svg_4}. Le sel de this compound synthétisé a été caractérisé par différents paramètres d'évaluation tels que des études de solubilité, la RMN 1H, l'IR et des analyses élémentaires {svg_5}.
Formulation de solutions de this compound potassique
Différentes solutions de this compound potassique ont été formulées à des concentrations de 0,5% et 1% p/v en utilisant différents agents augmentant la viscosité {svg_6}. Les solutions préparées ont été caractérisées pour leurs propriétés physico-chimiques, notamment l'inspection visuelle, le pH, les propriétés rhéologiques, la libération in vitro et le comportement cinétique {svg_7}.
Évaluation biologique des formulations de this compound
Les formulations ont été évaluées biologiquement in vivo en utilisant des lapins albinos mâles {svg_8}. Les résultats in vivo ont montré que les solutions ophtalmiques optimisées de this compound inhibaient la rougeur et l'œdème de manière prolongée ou soutenue {svg_9}.
Complexes métalliques de this compound
Dans une étude, le this compound a réagi avec les ions Mn(II), Co(II), Ni(II), Cu(II) et Zn (II) en présence de 1.10-phénanthroline (Phen), formant de nouveaux complexes métalliques de ligands mixtes {svg_10}. Ces complexes ont été caractérisés par des analyses élémentaires, des spectres infrarouges, des spectres électroniques, la résonance magnétique nucléaire du proton (RMN 1H), la spectrométrie de masse, l'analyse thermogravimétrique (TGA) et thermogravimétrique différentielle (DTG), la conductivité molaire et le moment magnétique {svg_11}.
Mécanisme D'action
Target of Action
Tenoxicam primarily targets the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the inflammatory process .
Mode of Action
The anti-inflammatory effects of Tenoxicam result from the inhibition of COX . This inhibition leads to the peripheral suppression of prostaglandin synthesis . Prostaglandins are compounds in the body that sensitize pain receptors. Therefore, their inhibition accounts for the peripheral analgesic effects of Tenoxicam .
Biochemical Pathways
The primary biochemical pathway affected by Tenoxicam is the prostaglandin synthesis pathway . By inhibiting COX, Tenoxicam prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Tenoxicam exhibits linear single-dose pharmacokinetics over doses of 10 to 100mg . It is poorly distributed to body tissues due to its low lipophilicity and high degree of ionisation in blood . The drug is slowly taken up by hepatic cells . A mean elimination half-life of 67 hours (49 to 81 hours) has been estimated . Tenoxicam is almost entirely eliminated by liver metabolism .
Result of Action
The inhibition of prostaglandin synthesis by Tenoxicam leads to a decrease in inflammation and pain . This makes Tenoxicam effective in treating conditions like rheumatoid arthritis and oste
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-ylthieno[2,3-e]thiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNWYQJJBLGYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045486 | |
| Record name | Tenoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiinflammatory effects of tenoxicam may result from the inhibition of the enzyme cycooxygenase and the subsequent peripheral inhibition of prostaglandin synthesis. As prostaglandins sensitize pain receptors, their inhibition accounts for the peripheral analgesic effects of tenoxicam. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss. | |
| Record name | Tenoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
59804-37-4 | |
| Record name | Tenoxicam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59804-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenoxicam [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenoxicam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00469 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | tenoxicam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tenoxicam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-2-methyl-N-pyridinyl-2H-thieno-[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOXICAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1R9N0A399 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tenoxicam?
A1: Tenoxicam, like other oxicam-class NSAIDs, primarily exerts its effects by inhibiting cyclooxygenase (COX) enzymes. [, , ] COX enzymes are responsible for the production of prostaglandins, which play a role in inflammation, pain, and fever. By inhibiting COX, tenoxicam reduces prostaglandin synthesis, leading to its anti-inflammatory, analgesic, and antipyretic effects.
Q2: Are there differences in tenoxicam’s analgesic effect based on parity?
A2: Research suggests that the analgesic effect of tenoxicam on post-cesarean uterine cramping pain is more pronounced in primiparous women compared to multiparous women. [] This suggests potential differences in prostaglandin synthesis or sensitivity related to parity.
Q3: What is the typical elimination half-life of tenoxicam?
A3: Tenoxicam exhibits a relatively long elimination half-life, ranging from 60 to 80 hours. [, ] This property allows for once-daily dosing regimens.
Q4: How does tenoxicam distribute in the body?
A4: Tenoxicam demonstrates a high degree of protein binding in plasma, primarily to albumin. [, ] It can penetrate synovial fluid, reaching concentrations lower than those observed in plasma. []
Q5: What is the impact of renal impairment on tenoxicam pharmacokinetics?
A5: Studies show that the pharmacokinetics of tenoxicam and its metabolite, 5-hydroxytenoxicam, are altered in individuals with creatinine clearance below 40 ml/min. [] The plasma elimination half-life of tenoxicam is shortened in this patient population, possibly due to reduced protein binding and a larger volume of distribution. []
Q6: How does chronic, high-dose aspirin therapy impact tenoxicam's pharmacokinetics?
A6: Co-administration of high-dose aspirin significantly affects tenoxicam's pharmacokinetic parameters. Aspirin reduces tenoxicam's half-life, increases its volume of distribution, and elevates its clearance. [] This interaction likely stems from a competitive protein binding mechanism.
Q7: What clinical conditions have been studied for tenoxicam treatment?
A7: Tenoxicam has been investigated for its therapeutic potential in various conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, acute gouty arthritis, and post-operative pain. [, ]
Q8: Is there evidence supporting the combined use of tenoxicam with other analgesics?
A8: Combining tenoxicam with other analgesics, such as paracetamol or local anesthetics like levobupivacaine, has shown promising results in managing postoperative pain. [, ] These combinations may offer enhanced pain relief and reduced opioid consumption.
Q9: What is the evidence for tenoxicam's efficacy in reducing postoperative pain?
A9: Several studies have investigated the use of intravenous tenoxicam for postoperative pain management after various surgical procedures, including abdominal hysterectomy and major gynaecological surgery. [, ] Findings suggest that preoperative administration of intravenous tenoxicam can effectively reduce postoperative pain scores and the need for additional opioid analgesics.
Q10: What are the commonly reported side effects associated with tenoxicam?
A10: As with other NSAIDs, gastrointestinal disturbances are among the most commonly reported side effects of tenoxicam. [] These may include dyspepsia, heartburn, and nausea.
Q11: Does tenoxicam have any potential for cardiovascular risks?
A11: This Q&A focuses solely on information directly presented in the provided research papers. For comprehensive information about potential risks, consult a healthcare professional or refer to up-to-date prescribing information.
Q12: What strategies have been explored to enhance tenoxicam's solubility and dissolution rate?
A12: Researchers have investigated various approaches to improve tenoxicam's physicochemical properties. These include the development of solid dispersions with polymers like hydroxypropyl methylcellulose (HPMC) and polyvinylpyrrolidone (PVP), as well as coprecipitation techniques. [, , ]
Q13: What are the advantages of using a transdermal delivery system for tenoxicam?
A13: Transdermal delivery systems offer potential benefits such as avoiding first-pass metabolism, achieving sustained drug release, and improving patient compliance. [] The use of permeation enhancers in transdermal formulations can further enhance tenoxicam's absorption through the skin.
Q14: What analytical techniques are commonly employed for the detection and quantification of tenoxicam?
A14: Various analytical methods have been developed and validated for the analysis of tenoxicam in biological matrices and pharmaceutical formulations. These include high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. [, , ]
Q15: Have any analytical methods been developed to specifically detect tenoxicam in the presence of its metabolites?
A15: Yes, researchers have developed spectrophotometric techniques, such as the area under the curve (AUC) method and Q-analysis, to selectively quantify tenoxicam in the presence of its degradation products. [] These methods allow for the analysis of tenoxicam without requiring prior separation from its metabolites.
Q16: Has the effect of tenoxicam on pulmonary complications during laparoscopic procedures been investigated?
A16: A histological study in rats examined the impact of tenoxicam on lung injuries induced by pneumoperitoneum, a common complication of laparoscopic procedures. [] Results suggested that tenoxicam administration before surgery significantly reduced lung damage, including intra-alveolar hemorrhage, alveolar edema, and congestion.
Q17: What is the potential of zinc-tenoxicam complexes in terms of efficacy and safety?
A17: Studies investigating zinc-tenoxicam complexes have shown comparable anti-inflammatory activity to tenoxicam alone. [] Interestingly, zinc-tenoxicam demonstrated a reduced potential for inducing gastric lesions compared to tenoxicam alone or co-administration of tenoxicam and zinc acetate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



